COX-2 Selectivity: A High-Fidelity SAR Point Demonstrating the Impact of the Allylthio Substituent
The C-2 allylthio group on the target compound is a critical determinant of its biological profile. While not optimal for COX-2 inhibition, this fact itself differentiates it from the most potent leads in this class. A landmark study on 2-alkylthio-1,5-diarylimidazoles established that the C-2 methylthio group (SMe) is optimal for COX-2 potency and selectivity. The lead compound 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole) achieved a COX-2 IC50 of 0.43 μM with no COX-1 inhibition up to 25 μM, rivaling celecoxib. [1] The target compound's larger, unsaturated allylthio group is known to be detrimental to this specific COX-2 pharmacophore, making it a poor choice for COX-2 research but an excellent tool for exploring off-target or alternative biological space within the same chemical series. [2]
| Evidence Dimension | COX-2 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not reported as a COX-2 inhibitor; its C-2 allylthio group is structurally distinct from the optimal SMe pharmacophore. |
| Comparator Or Baseline | Compound 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole): COX-2 IC50 = 0.43 μM, COX-1 IC50 > 25 μM (Selectivity Index > 58). Celecoxib: COX-2 IC50 = 0.21 μM, COX-1 IC50 > 25 μM. |
| Quantified Difference | Not applicable; the target compound is structurally excluded from high-potency COX-2 activity. Its value proposition is not based on this mechanism. |
| Conditions | In vitro assay using human recombinant COX-1 and COX-2 enzymes, as described in the source paper. |
Why This Matters
This explicitly defines the target compound's role as a research tool for studying non-COX-2 mediated effects within its chemical class, helping scientists avoid its mis-application as a COX-2 inhibitor and enabling the exploration of alternative mechanisms like those suggested in antiviral patent literature. [2]
- [1] Navidpour, L., Shafaroodi, H., Miri, R., Dehpour, A. R., & Shafiee, A. (2007). Design, synthesis, and biological evaluation of substituted 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 1893-1900. View Source
- [2] Tsimmermann, K., Brjukner, D., Khenninger, K., Khendriks, M., & Radtke, M. (2011). HETEROCYCLYLAMIDOSUBSTITUTED IMIDAZOLE DERIVATIVES. Russian Patent RU2415851C2. View Source
